Multi-Target In Vitro Polypharmacology: Differentiated from Single-Pathway Kinase Inhibitors
Unlike many pyrazolo[1,5-a]pyridine derivatives developed as selective kinase inhibitors (e.g., PI3Kγ/δ or RET inhibitors), CAS 1396758-93-2 exhibits a distinct polypharmacological profile. It is characterized as a 'potent lipoxygenase inhibitor' that also demonstrates antagonist activity against P2X3 and CCR5 receptors [1][2][3]. This multi-target activity is a direct consequence of its unique xanthene-9-amido substitution, differentiating it from analogs focused on a single mechanism of action.
| Evidence Dimension | Target Engagement Profile |
|---|---|
| Target Compound Data | Inhibits lipoxygenase, P2X3 (EC50 ~80 nM), CCR5; also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent. |
| Comparator Or Baseline | Selective pyrazolo[1,5-a]pyridine kinase inhibitors (e.g., PI3Kγ/δ or RET inhibitors) which typically show >100-fold selectivity for a single kinase target. |
| Quantified Difference | Qualitative difference in target engagement; no single-target selectivity data available for direct comparison. |
| Conditions | Biochemical and cell-based assays from academic screening and patent disclosures. |
Why This Matters
This broad activity profile is advantageous for phenotypic screening and complex disease models where modulating multiple pathways simultaneously may be more effective than highly selective single-target agents.
- [1] Medical University of Lublin. Record details: A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. Institutional Repository. View Source
- [2] BindingDB. PrimarySearch_ki for BDBM50118219. EC50: 80nM for P2X3 receptor. Database Entry, 2012. View Source
- [3] Semantic Scholar. Author Profile: Zhang Huili. Preliminary screening of pharmacological activity for CCR5 antagonism, 2012. View Source
